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Compound of Interest

Compound Name: Gallium trifluoride

Cat. No.: B1198137

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the
high-pressure phase diagram of Gallium Trifluoride (GaFs). It synthesizes available
experimental data on its structural stability under compression and discusses potential phase
transitions at extreme conditions. This document is intended to serve as a valuable resource for
researchers in materials science, solid-state chemistry, and drug development utilizing high-
pressure techniques.

Introduction

Gallium trifluoride (GaFs), at ambient conditions, adopts a rhombohedral crystal structure
(space group R-3c), which is isostructural with VFs.[1] This structure is characterized by a
three-dimensional network of corner-sharing GaFe octahedra. The study of its behavior under
high pressure is crucial for understanding the fundamental principles of crystal chemistry and
for the potential discovery of novel phases with unique electronic and structural properties.
High-pressure studies can provide insights into the compressibility and stability of the Ga-F
bond, which is relevant in the design of new materials and pharmaceuticals.

High-Pressure Phase Diagram of Gallium Trifluoride

Experimental investigations using in-situ high-pressure X-ray diffraction have revealed that the
rhombohedral phase of Gallium trifluoride is remarkably stable. To date, no structural phase
transitions have been experimentally observed in GaFs up to a pressure of 23 GPa.[2]
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The Rhombohedral Phase (R-3c)

The rhombohedral phase of GaFs persists as the sole experimentally confirmed structure under
high pressure. Its compression mechanism is highly anisotropic. The c-axis exhibits minimal
pressure dependence and even shows a negative linear compressibility up to approximately 3
GPa, meaning it expands slightly under initial compression.[1] In contrast, the a-axis is
significantly more compressible. This anisotropic behavior is primarily accommodated by the
tilting and rotation of the GaFs octahedra, which reduces the volume of the crystal.[1]

Table 1: Quantitative Data for the Rhombohedral Phase of GaFs under High Pressure

Pressure Unit Cell Ga-F-Ga

a-axis (A) c-axis (A) Reference

(GPa) Volume (A?) angle (°)
Ambient 188.7 5.010 13.119 148.5 [1]
1.0 182.5 4,945 13.145 144.1 [1]
2.0 177.8 4.896 13.159 140.8 [1]
3.0 173.8 4.854 13.161 138.0 [1]
4.0 170.4 4.818 13.154 135.6 [1]
5.0 167.4 4.786 13.141 133.5 [1]
6.0 164.7 4.757 13.124 131.6 [1]
7.0 162.3 4,731 13.104 129.9 [1]
8.0 160.1 4.707 13.083 128.4 [1]
9.0 158.1 4.685 13.061 127.0 [1]
10.0 156.2 4.664 13.038 125.7 [1]

Volume

decreases,
up to 23.0 no phase - - - [2]

transition

observed
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The bulk modulus (Bo) of the rhombohedral phase of GaFs at zero pressure has been
determined to be 28(1) GPa, indicating its relative softness compared to other inorganic solids.

[1]

Potential High-Pressure Phases (Theoretical
Considerations)

While experiments have not yet revealed any high-pressure polymorphs of GaFs, theoretical
studies on isostructural compounds, such as other transition metal trifluorides and trioxides,
suggest the possibility of phase transitions at pressures exceeding those currently explored
experimentally. One plausible transformation is to an orthorhombic structure with the space
group Pnma, similar to the YFs-type structure. Such a transition would involve an increase in
the coordination number of the gallium ion from 6 to 8. However, this type of reconstructive
phase transition often faces significant kinetic barriers, which may explain its absence in room-
temperature compression experiments.

Experimental Protocols

The high-pressure data for Gallium trifluoride have been primarily obtained through
synchrotron-based angle-dispersive X-ray diffraction (ADXRD) experiments. The following
provides a detailed methodology based on the key experiments cited.

Sample Preparation and Loading

o Sample: High-purity polycrystalline Gallium trifluoride powder.
o Pressure Cell: A diamond anvil cell (DAC) is used to generate high pressures.

o Gasketing: A metallic gasket (e.g., stainless steel or rhenium) is pre-indented to a specific
thickness. A hole is then drilled in the center of the indentation to serve as the sample
chamber.

e Pressure Transmitting Medium: To ensure quasi-hydrostatic conditions, a pressure
transmitting medium is loaded into the sample chamber along with the GaFs powder and a
pressure calibrant. Common media include silicone oil or a mixture of methanol and ethanol.
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o Pressure Calibration: The pressure inside the DAC is determined using the ruby
fluorescence method. A small ruby chip is included in the sample chamber, and the pressure-
dependent shift of its R1 fluorescence line is measured.

High-Pressure X-ray Diffraction

o X-ray Source: High-brilliance synchrotron X-ray sources are required to obtain high-quality
diffraction data from the small sample volume within the DAC.

 Diffraction Geometry: Angle-dispersive X-ray diffraction is employed, where a
monochromatic X-ray beam is used, and the diffracted X-rays are collected by an area
detector.

o Data Collection: Diffraction patterns are collected at various pressure points upon
compression and decompression.

o Data Analysis: The collected two-dimensional diffraction images are integrated to produce
one-dimensional diffraction profiles (intensity vs. 20). The crystal structure and lattice
parameters are then determined by Rietveld refinement of the diffraction patterns.

Visualizations

The following diagrams illustrate the crystal structure of Gallium trifluoride and the
experimental workflow for high-pressure studies.

Caption: Phase progression of GaFs under increasing pressure.
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Caption: Experimental workflow for high-pressure XRD studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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